molecular formula C14H20N2O B3112339 N-[(2-methylphenyl)methyl]piperidine-2-carboxamide CAS No. 189069-85-0

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide

Cat. No. B3112339
CAS RN: 189069-85-0
M. Wt: 232.32 g/mol
InChI Key: RMGMSRBMSAPPQA-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide, also known as 2-methylpiperidine-2-carboxylic acid amide , is a chemical compound with a piperidine core. The piperidine ring consists of six atoms, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is of interest due to its potential pharmacological applications.

2.

Synthesis Analysis

  • Piperidinones : Derivatives with a carbonyl group on the piperidine ring .

3.

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with an additional methylphenyl group attached to one of the carbon atoms. The 2-methylphenyl moiety contributes to the compound’s overall properties .

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions allow for the modification of the piperidine core and the introduction of diverse substituents .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-2-3-7-12(11)10-16-14(17)13-8-4-5-9-15-13/h2-3,6-7,13,15H,4-5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMSRBMSAPPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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